molecular formula C10H15NO B3158307 2-Methyl-4-propoxyaniline CAS No. 857007-46-6

2-Methyl-4-propoxyaniline

Cat. No. B3158307
CAS RN: 857007-46-6
M. Wt: 165.23 g/mol
InChI Key: NATPSDRPRXUTKZ-UHFFFAOYSA-N
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Description

2-Methyl-4-propoxyaniline, also known as 4-methyl-2-propoxyaniline, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-propoxyaniline can be represented by the SMILES string CCCOc1cc(C)ccc1N . This indicates that the molecule consists of a benzene ring (represented by ‘c1ccccc1’) with a methyl group (represented by ‘C’), a propoxy group (represented by ‘CCCO’), and an amine group (represented by ‘N’) attached to it .

Scientific Research Applications

Adsorption Studies

One significant application of 2-Methyl-4-propoxyaniline derivatives in scientific research is in the field of environmental chemistry. For instance, a study by Kamaraj et al. (2018) explored the use of electrochemically synthesized zinc hydroxide for the adsorption of hazardous chemicals, including 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP), from water. This research demonstrated the efficiency of zinc hydroxide in adsorbing such compounds and highlighted the importance of factors like pH, temperature, and concentration in optimizing adsorption processes (Kamaraj et al., 2018).

Analytical Chemistry

In analytical chemistry, the study of ultraviolet spectra of derivatives of aniline, including 2-Methyl-4-propoxyaniline, is crucial. Cumper and Singleton (1968) conducted a study on the UV spectra of aniline and its derivatives in different solvents, revealing how alterations in the chemical structure, such as N-methylation, affect their electronic properties. This kind of research is essential in understanding the chemical behavior of such compounds (Cumper & Singleton, 1968).

Synthesis and Chemical Reactivity

The synthesis of chemical compounds and their reactivity is another area where 2-Methyl-4-propoxyaniline is studied. For instance, Sisko and Weinreb (1988) explored the synthesis of ortho-Lithio-N-Methylaniline using o-Bromo-N-methyl-N-n-propoxyaniline, demonstrating a method for producing ortho-substituted-N-methylanilines. Such studies are fundamental in organic synthesis and the development of new chemical reactions (Sisko & Weinreb, 1988).

Pharmacology and Drug Development

2-Methyl-4-propoxyaniline derivatives also find applications in pharmacology and drug development. Boschelli et al. (2001) conducted optimization studies on 4-phenylamino-3-quinolinecarbonitriles, potent inhibitors of Src kinase activity, crucial for developing treatments for certain diseases. Such research contributes significantly to the understanding of disease mechanisms and the development of new therapeutic agents (Boschelli et al., 2001).

Biochemical Studies

In biochemical research, 2-Methyl-4-propoxyaniline derivatives are used to study complex biological processes. For example, Gunsalus, Romesser, and Wolfe (1978) synthesized analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) and investigated their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research sheds light on the biochemical pathways in microorganisms, which is vital for understanding microbial metabolism and potential biotechnological applications (Gunsalus et al., 1978).

Safety and Hazards

While specific safety data for 2-Methyl-4-propoxyaniline is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation when handling the substance .

properties

IUPAC Name

2-methyl-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPSDRPRXUTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-propoxyaniline

Synthesis routes and methods

Procedure details

Compound 404b (3.78 g, 19.4 mmol) was dissolved in EtOAc (20 mL) and MeOH (20 mL) and transferred to a 250 mL hydrogenation flask. 10% Pd/C (378 mg, 10% w/w) was added and the sample was hydrogenated for 4 h at 35 psi H2. Upon completion, the mixture was filtered over a bed of Celite and then concentrated in vacuo. The residue was dissolved in EtOAc (100 mL) and washed with NaHCO3 (100 mL×3). The organic layer was separated and then dried over Na2SO4 to provide a crude brown oil which was further purified by chromatography (20% to 50% EtOAc/hexanes) to yield an amber oil (2.72 g, 85%): TLC Rf 0.27 (20% EtOAc/hexanes). 1NMR (600 MHz, CDCl3) δ 6.67 (s, 1H), 6.62 (m, 2H), 3.85-3.38 (t, 2H, J=6.66 Hz), 2.16 (s, 3H), 1.79-1.73 (sex, 2H, J=7.44 Hz), 1.02-1.00 (t, 3H, J=7.44 Hz). 13C NMR (150 MHz, CDCl3) δ 152.3, 137.8, 124.1, 117.2, 116.1, 112.9, 70.1, 22.7, 17.7, 10.5. Elemental analysis calculated for C10H15NO: C, 72.69; H, 9.15; N, 8.48. Found: C, 72.42; H, 9.14; N, 8.46.
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
378 mg
Type
catalyst
Reaction Step Three
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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